Propyl[2-(pyrrolidin-1-yl)ethyl]amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-pyrrolidin-1-ylethyl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-2-5-10-6-9-11-7-3-4-8-11/h10H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEWBASAHQBZBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCN1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Amine and Pyrrolidine Chemistry
The chemical identity of Propyl[2-(pyrrolidin-1-yl)ethyl]amine is rooted in the fundamental principles of amine and pyrrolidine (B122466) chemistry. Amines are a class of organic compounds derived from ammonia (B1221849) where one or more hydrogen atoms are replaced by alkyl or aryl groups. The subject compound features two nitrogen atoms: a tertiary amine integrated into the pyrrolidine ring and a secondary amine in the propyl-substituted ethylamine (B1201723) chain. This dual functionality imparts characteristic properties such as basicity and nucleophilicity, which are central to the reactivity of the molecule.
Pyrrolidine is a five-membered saturated nitrogen-containing heterocycle. frontiersin.org This structural unit is a cornerstone in medicinal chemistry and natural product synthesis. nih.govnih.gov The pyrrolidine nucleus is a highly preferred scaffold in pharmaceutical development, ranking among the most common five-membered non-aromatic nitrogen heterocycles found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov Its prevalence stems from a combination of favorable chemical and physical properties that make it an ideal building block for creating complex, biologically active molecules. frontiersin.orgnih.gov
Significance of the Compound S Structural Motifs
The pyrrolidine (B122466) ring is a versatile scaffold in drug design. nih.gov Its non-planar, puckered structure resulting from sp³-hybridized carbon atoms allows for a three-dimensional exploration of chemical space, which is a significant advantage over flat, aromatic systems. researchgate.net This 3D geometry can be crucial for precise binding to biological targets like enzymes and receptors. Furthermore, the pyrrolidine ring can possess chiral centers, meaning the spatial orientation of substituents can lead to different biological profiles, a key consideration in the development of stereoselective drugs. nih.gov
The ethylamine (B1201723) linker (-CH₂CH₂-) separates the two nitrogen atoms, creating a 1,2-diamine-like structure. Diamines are crucial structural elements in many biologically active compounds and serve as important ligands in coordination chemistry. researchgate.net The distance between the two amino groups is often a critical determinant of a molecule's ability to interact with specific biological targets. nih.gov Research on various diamines has shown their importance in cellular processes, making this linker a key component for potential biological recognition. nih.govnih.gov
Advanced Spectroscopic and Chromatographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom can be elucidated, providing a detailed map of the molecule's connectivity.
For a compound such as Propyl[2-(pyrrolidin-1-yl)ethyl]amine, ¹H NMR would be expected to show distinct signals for the propyl group protons (a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, and a triplet for the methylene group attached to the amine nitrogen), the ethyl bridge protons (two triplets), and the pyrrolidine (B122466) ring protons (two multiplets). Similarly, the ¹³C NMR spectrum would display a unique signal for each carbon atom in the molecule.
Hypothetical ¹H NMR Data for this compound: Interactive Data Table
| Protons | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| CH₃ (propyl) | ~0.9 | Triplet |
| CH₂ (propyl, middle) | ~1.5 | Sextet |
| CH₂ (propyl, N-attached) | ~2.5 | Triplet |
| CH₂ (ethyl, N-propyl side) | ~2.7 | Triplet |
| CH₂ (ethyl, pyrrolidine side) | ~2.8 | Triplet |
| CH₂ (pyrrolidine, N-adjacent) | ~2.6 | Multiplet |
To definitively assign these signals and confirm the structural connectivity, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between the adjacent methylene groups of the propyl chain, between the two methylene groups of the ethyl bridge, and between the adjacent methylene groups within the pyrrolidine ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of each carbon signal based on the known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting different fragments of the molecule. For instance, an HMBC experiment would show a correlation between the protons of the N-attached methylene of the propyl group and the carbon atoms of the ethyl bridge, confirming the N-propylation site.
These 2D NMR techniques, when used in combination, provide a comprehensive and unambiguous elucidation of the molecular structure. researchgate.netsdsu.eduyoutube.com
Dynamic NMR (DNMR) is a specialized technique used to study the conformational dynamics of molecules, such as ring-flipping or rotation around single bonds. sharif.eduresearchgate.net For molecules containing a pyrrolidine ring, DNMR can be used to investigate the energetics of the ring's puckering. In structurally related N-benzoyl pyrrolidine derivatives, variable-temperature NMR studies have been used to determine the rotational barrier around the amide C-N bond. sharif.eduresearchgate.net Similar studies on this compound could provide insights into the conformational flexibility of the pyrrolidine ring and the ethylamine (B1201723) side chain, which can be influenced by factors such as solvent polarity and temperature. researchgate.net
Mass Spectrometry (MS) in Mechanistic and Purity Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used for determining the molecular weight of a compound, assessing its purity, and gaining insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's mass, often to within a few parts per million. This precision allows for the determination of the elemental formula of a molecule, as there is only one possible combination of atoms that will result in a given exact mass. For this compound (C₁₀H₂₂N₂), the theoretical exact mass can be calculated and compared to the experimentally determined value to confirm its elemental composition.
Hypothetical HRMS Data for this compound: Interactive Data Table
| Formula | Theoretical Exact Mass | Observed Exact Mass |
|---|
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the parent ion) and its subsequent fragmentation through collision with an inert gas. The resulting fragment ions are then analyzed to provide structural information. For this compound, the molecular ion would be expected to undergo characteristic fragmentation patterns. Common fragmentation pathways for amines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and cleavage with rearrangement.
A prominent fragment would likely arise from the cleavage of the C-C bond in the ethyl bridge, leading to the formation of a stable pyrrolidinylmethyl cation. Another characteristic fragmentation would be the loss of the propyl group. The analysis of these fragmentation patterns can provide conclusive evidence for the compound's structure.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This technique is particularly useful for the analysis of complex mixtures and for the detection of impurities. nih.govresearchgate.netresearchgate.netnih.gov A sample containing this compound could be analyzed by GC-MS to separate it from any starting materials, byproducts, or degradation products. Each separated component would then be identified by its mass spectrum. The retention time from the GC provides an additional layer of identification. This method is widely used in forensic and toxicological analysis for the detection of related pyrrolidinophenone designer drugs. nih.govmdma.ch
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by identifying their functional groups and probing their chemical bonds. For this compound, these methods provide a characteristic spectral fingerprint derived from the vibrational modes of its constituent atoms.
Characterization of Bond Vibrations
The infrared and Raman spectra of this compound are defined by the vibrational frequencies of its specific chemical bonds, including N-H, C-H, C-N, and C-C. Each functional group absorbs infrared radiation or scatters Raman light at a characteristic wavenumber, allowing for detailed structural assignment.
The secondary amine (N-H) group gives rise to several distinct vibrations. A moderate to weak N-H stretching vibration is expected in the region of 3500–3300 cm⁻¹. docbrown.infodocbrown.info The N-H bending vibration typically appears around 1650–1580 cm⁻¹. docbrown.info Out-of-plane N-H wagging can also be observed as a broad band between 910 and 665 cm⁻¹. docbrown.info
Aliphatic C-H stretching vibrations from the propyl and pyrrolidine ring methylene groups are anticipated in the 3000–2800 cm⁻¹ range. docbrown.info C-H bending (scissoring and rocking) vibrations for these CH₂ groups will produce signals in the 1470–1430 cm⁻¹ region.
The carbon-nitrogen bonds (C-N) of the secondary and tertiary amines within the molecule are characterized by stretching vibrations in the fingerprint region of the spectrum, typically between 1250 and 1020 cm⁻¹. docbrown.info The complex, overlapping vibrations of the entire molecular skeleton, particularly within the 1500 to 400 cm⁻¹ range, constitute a unique fingerprint region that is invaluable for confirming the identity of the compound. docbrown.info
Table 1: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Secondary Amine | 3500 - 3300 | Weak to Medium |
| C-H Stretch | Aliphatic (CH₂, CH₃) | 3000 - 2800 | Strong |
| N-H Bend | Secondary Amine | 1650 - 1580 | Medium |
| C-H Bend | Aliphatic (CH₂) | 1470 - 1430 | Medium |
| C-N Stretch | Aliphatic Amines | 1250 - 1020 | Medium |
Elucidation of Molecular Interactions
Vibrational spectroscopy is also sensitive to intermolecular forces, such as hydrogen bonding. The secondary amine group in this compound can act as a hydrogen bond donor (N-H) and acceptor (the lone pair on the nitrogen). In a condensed phase (liquid or solid), intermolecular hydrogen bonding causes a broadening and a shift to lower frequency (a red shift) of the N-H stretching band compared to its frequency in the gas phase or a dilute solution in a non-polar solvent. docbrown.info The extent of this broadening and shifting provides qualitative information about the strength and nature of these molecular interactions.
Advanced Chromatographic Separation Techniques
Chromatographic methods are essential for determining the purity of this compound and for its quantitative analysis in various matrices. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are applicable, though the polar and basic nature of the amine often necessitates specific strategies to achieve optimal separation and detection. researchgate.nethelsinki.fi
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
Reversed-phase HPLC (RP-HPLC) is a primary method for assessing the purity of non-volatile amines like this compound. pensoft.net A typical analysis would employ a C18 stationary phase. Due to the basic nature of the analyte, peak tailing can occur from interactions with residual silanol (B1196071) groups on the silica (B1680970) support. To mitigate this, the mobile phase is often buffered at a slightly acidic pH (e.g., pH 3-4) to ensure the amine is in its protonated, more polar form. An organic modifier, such as acetonitrile (B52724) or methanol (B129727), is used with the aqueous buffer to control retention.
Because the compound lacks a strong native chromophore, UV detection at low wavelengths (e.g., 200-220 nm) is possible but may lack sensitivity and selectivity. For trace-level quantitative analysis, derivatization to introduce a UV-absorbing or fluorescent tag is a common and effective strategy. thermofisher.comlibretexts.org The method's performance is validated for parameters including linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). pensoft.netnih.gov
Gas Chromatography (GC) for Volatile Mixture Resolution
Gas chromatography is well-suited for the analysis of volatile and semi-volatile amines. ccsknowledge.com However, direct injection of this compound can be challenging. Its polarity and basicity can lead to strong interactions with active sites on conventional GC columns, resulting in poor peak shape (tailing) and potential sample loss. researchgate.net
To achieve good chromatographic performance, a base-deactivated capillary column is often required. Columns with a polyethylene (B3416737) glycol (WAX) stationary phase or specialized amine-specific phases are designed to minimize these undesirable interactions and produce symmetrical peaks. Flame Ionization Detection (FID) is a common choice for quantification due to its universal response to organic compounds and wide linear range. researchgate.net For enhanced sensitivity and structural confirmation, GC coupled with Mass Spectrometry (GC-MS) is the preferred technique. nih.gov As with HPLC, derivatization can be employed to improve the compound's volatility and chromatographic behavior. researchgate.net
Derivatization Strategies for Enhanced Chromatographic Detection
Derivatization is a chemical modification technique used to convert an analyte into a product with improved properties for separation and detection. research-solution.com For this compound, the reactive secondary amine is the primary target for derivatization. This approach can enhance detectability, improve chromatographic efficiency by reducing polarity, and increase volatility for GC analysis. thermofisher.comjfda-online.com
For HPLC analysis , derivatizing agents are chosen to attach a chromophore or fluorophore to the amine, significantly enhancing detection sensitivity with UV or fluorescence detectors (FLD). libretexts.orgmdpi.com Common reagents include 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) and dansyl chloride (DNS-Cl), which react with secondary amines to form highly fluorescent derivatives. thermofisher.comrsc.org
For GC analysis , derivatization aims to block the active hydrogen on the secondary amine, which reduces polarity and increases volatility. researchgate.net Acylation with fluorinated reagents, such as heptafluorobutyric anhydride (B1165640) (HFBA), is a popular strategy. The resulting derivatives are more volatile, exhibit better peak shapes, and are highly sensitive to electron capture detection (ECD). research-solution.comjfda-online.com
Table 2: Common Derivatization Reagents for Secondary Amines in Chromatography
| Technique | Reagent | Abbreviation | Target Group | Advantage |
|---|---|---|---|---|
| HPLC | 9-Fluorenylmethoxycarbonyl chloride | FMOC-Cl | Secondary Amine | Adds a fluorophore for sensitive fluorescence detection. thermofisher.comrsc.org |
| HPLC | Dansyl chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride) | DNS-Cl | Secondary Amine | Forms highly fluorescent sulfonamide derivatives. thermofisher.comlibretexts.org |
| HPLC | 4-Chloro-7-nitrobenzofurazan | NBD-Cl | Secondary Amine | Reacts to form a fluorescent product. mdpi.com |
| GC | Heptafluorobutyric anhydride | HFBA | Secondary Amine | Increases volatility and allows for sensitive ECD detection. research-solution.com |
| GC | Pentafluorobenzoyl chloride | PFBCI | Secondary Amine | Forms stable derivatives with high ECD sensitivity. research-solution.comjfda-online.com |
Hyphenated Techniques (e.g., LC-MS, GC-MS)
Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for the analysis of chemical compounds. For a compound such as this compound, both LC-MS and GC-MS would be theoretically applicable for its characterization.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds. This compound, with a predicted boiling point, could potentially be analyzed by GC-MS. The process would involve vaporizing the compound and separating it from any impurities on a GC column. The mass spectrometer would then fragment the molecule, producing a unique mass spectrum that could be used for its identification. However, a search of the scientific literature did not yield any specific studies that have published the GC-MS analysis or the resulting mass spectrum for this particular compound.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that can be used for a wide range of compounds, including those that are not suitable for GC-MS due to low volatility or thermal instability. In an LC-MS analysis of this compound, the compound would first be separated on a liquid chromatography column, likely using a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent. The eluent would then be introduced into the mass spectrometer, where the compound would be ionized and its mass-to-charge ratio determined. This would allow for its sensitive and selective detection. Despite the suitability of this technique, no specific LC-MS methods or data for this compound have been reported in peer-reviewed literature.
X-ray Crystallography for Solid-State Structural Determination (of derivatives/complexes)
X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. For a compound like this compound, which is likely a liquid at room temperature, X-ray crystallography would typically be performed on a solid derivative or a coordination complex. This would involve reacting the parent compound to form a crystalline salt or a metal complex.
Applications in Catalysis and Ligand Design
Organocatalysis Utilizing Propyl[2-(pyrrolidin-1-yl)ethyl]amine and its Analogues
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthetic chemistry. Chiral pyrrolidine (B122466) derivatives, most notably proline and its analogues, are among the most successful classes of organocatalysts, capable of promoting a wide array of transformations in a highly enantioselective manner. nih.gov
While specific studies detailing the use of this compound as an organocatalyst are not prominent in published literature, its structure is analogous to other N-substituted diamines and amino alcohols that have been explored in asymmetric synthesis. For instance, related prolinamide-based structures are well-regarded for their efficacy in promoting reactions like asymmetric aldol (B89426) and Michael additions. lookchem.com These catalysts typically leverage the secondary amine of the proline core to form nucleophilic enamines or iminium ions, while other functional groups on the catalyst structure direct the stereochemical outcome.
The general success of pyrrolidine-based catalysts in key C-C bond-forming reactions is well-documented. Below is a table summarizing typical reactions where such catalysts have proven effective, suggesting potential areas of application for this compound.
| Reaction Type | Typical Substrates | Product Type | Enantiomeric Excess (ee) Range |
| Aldol Reaction | Ketones/Aldehydes + Aldehydes | β-Hydroxy Carbonyls | Often >90% |
| Michael Addition | Carbonyls + α,β-Unsaturated Carbonyls | 1,5-Dicarbonyl Compounds | High to excellent |
| Mannich Reaction | Aldehyde + Amine + Ketone | β-Amino Carbonyls | Variable to high |
| [3+2] Cycloaddition | α,β-Unsaturated Aldehydes + Azomethine Ylides | Polysubstituted Pyrrolidines | Good to excellent |
This table represents data for various proline-type organocatalysts and serves as a reference for potential applications.
The catalytic action of pyrrolidine-based organocatalysts generally proceeds through two primary activation modes: enamine and iminium ion catalysis.
Enamine Catalysis: The secondary amine of a catalyst like this compound could react with a ketone or aldehyde to form a chiral enamine intermediate. This enamine is more nucleophilic than the corresponding enol or enolate, allowing it to react with electrophiles. The chiral environment provided by the catalyst scaffold directs the approach of the electrophile, leading to an enantiomerically enriched product.
Iminium Catalysis: In reactions with α,β-unsaturated aldehydes or ketones, the secondary amine can form a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, activating it for attack by a nucleophile. Again, the stereochemistry of the catalyst dictates the facial selectivity of the nucleophilic attack.
In catalysts that possess an additional functional group capable of hydrogen bonding, a bifunctional activation mechanism is often proposed. nih.gov For this compound, the secondary amine proton could potentially act as a hydrogen-bond donor to activate the electrophile, working in synergy with the enamine formed at the pyrrolidine nitrogen, although this would require the pyrrolidine to first be converted to a secondary amine. More commonly, the secondary amine on the side chain would be the primary site for enamine or iminium formation.
Ligand Design for Metal-Mediated Catalysis
The nitrogen atoms in this compound make it a promising candidate for use as a ligand in coordination chemistry. Bidentate N,N'-donor ligands are fundamental in the design of metal complexes for catalysis. The ethylenediamine-type backbone (N-C-C-N) present in this molecule is a classic chelating motif that can form stable five-membered rings with metal centers.
This compound itself can act as a bidentate ligand. Further modification is also possible to create more complex, multidentate ligands. For example, the secondary amine could be functionalized to introduce additional donor arms, enhancing the coordination potential and stability of the resulting metal complexes. The synthesis of such ligands often involves standard organic transformations, such as reductive amination or amide coupling, to append desired functional groups.
The formation of metal complexes with this compound would typically involve reacting the ligand with a suitable metal salt (e.g., chlorides, acetates, or nitrates of transition metals like copper, cobalt, nickel, or zinc) in an appropriate solvent. nih.gov The resulting complexes can be characterized using a variety of spectroscopic and analytical techniques:
FT-IR Spectroscopy: To confirm the coordination of the nitrogen atoms to the metal center, evidenced by shifts in the N-H and C-N stretching frequencies.
UV-Vis Spectroscopy: To study the electronic transitions within the metal complex, which can provide information about its geometry.
NMR Spectroscopy: To elucidate the structure of the complex in solution.
X-ray Crystallography: To determine the precise solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal ion.
Elemental Analysis: To confirm the empirical formula of the synthesized complex.
Homogeneous Catalysis: Where the catalyst is dissolved in the reaction medium. Potential applications include polymerization reactions, oxidation, reduction, and various cross-coupling reactions. For instance, zinc complexes with related N-donor ligands have been investigated for the ring-opening polymerization of lactide. researchgate.net
Heterogeneous Catalysis: Where the catalyst is in a different phase from the reactants. The ligand or its metal complex could be immobilized on a solid support (e.g., silica (B1680970) or a polymer resin). This approach facilitates catalyst separation and recycling, which is highly desirable for industrial processes.
Research Findings on this compound in Catalysis and Ligand Design Remain Undocumented
Extensive searches of scientific literature and chemical databases have revealed no specific documented applications of the compound this compound in the fields of catalysis and ligand design, particularly concerning asymmetric synthesis and chiral induction.
Despite the well-established role of pyrrolidine-containing molecules in asymmetric catalysis, there is a notable absence of research pertaining to the specific catalytic or ligand-design applications of this compound. The pyrrolidine motif is a cornerstone in many successful organocatalysts and chiral ligands, prized for its ability to create a specific stereochemical environment around a reactive center. This structural feature is fundamental to achieving high levels of stereoselectivity in chemical reactions.
However, the specific N-propyl and 2-(pyrrolidin-1-yl)ethyl substitution pattern of the target compound does not appear in published studies focusing on diastereoselective and enantioselective transformations. Consequently, there is no available data to evaluate its potential for stereochemical control in such reactions.
While the broader class of pyrrolidine derivatives has been extensively explored, the unique structural attributes of this compound and their potential influence on catalytic activity and stereochemical outcomes have not been the subject of academic or industrial research, according to publicly accessible information. Therefore, a detailed analysis of its role in asymmetric synthesis, including diastereoselective and enantioselective transformations and the evaluation of its stereochemical control, cannot be provided at this time.
Further empirical research would be necessary to determine if this compound possesses any utility as a catalyst or ligand in the field of stereoselective synthesis. Without such studies, any discussion of its applications in this context would be purely speculative.
Applications in Materials Science and Functional Materials
Incorporation into Polymer Systems
Monomer or Cross-linking Agent in Polymer Synthesis
No specific studies have been identified that utilize Propyl[2-(pyrrolidin-1-yl)ethyl]amine as a monomer or cross-linking agent in polymerization reactions. In principle, the presence of a secondary amine group could allow it to participate in certain polymerization processes, such as step-growth polymerization with monomers containing reactive groups like epoxides or acyl chlorides. Furthermore, the primary amine analogue could potentially be used in chain-growth polymerizations to introduce pendant pyrrolidine (B122466) groups. However, without experimental evidence, its reactivity, the properties of any resulting polymers, and its efficacy as a cross-linker remain unknown.
Development of Functional Polymeric Materials
While there is no specific information on functional polymers derived from this compound, polymers incorporating pyrrolidine moieties are known to exhibit interesting properties. For instance, polymers containing the pyrrolidone functional group, a related structure, are valued for their solubility in both aqueous and organic solvents, high complexation ability, and biocompatibility. Cationic polymers based on pyrrolidine have been investigated for applications in biotechnology, including drug and gene delivery, due to their ability to be protonated at physiological pH.
Surface Chemistry and Coatings
Corrosion Inhibition and Protection
There is no published research on the use of this compound as a corrosion inhibitor. However, other organic compounds containing amine and heterocyclic nitrogen moieties have been shown to be effective corrosion inhibitors for various metals and alloys. For example, a study on N'-(2-(2-oxomethylpyrrol-1-yl)ethyl)piperidine demonstrated its potential as a corrosion inhibitor for mild steel in an acidic environment. biointerfaceresearch.com The mechanism of such inhibitors often involves the adsorption of the molecule onto the metal surface, forming a protective film. The presence of nitrogen and oxygen atoms with lone pair electrons in these molecules can facilitate their coordination with metal ions, thereby preventing corrosive attack.
A related compound, 2-(1,3,4-thiadiazole-2-yl)pyrrolidine, has also been investigated as a corrosion inhibitor for mild steel in hydrochloric acid, showing high inhibition efficiency. nih.gov The effectiveness of these compounds is often evaluated using electrochemical techniques and weight loss measurements, as summarized for a selection of nitrogen-based inhibitors in the table below.
| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) |
| 2-(1,3,4-thiadiazole-2-yl)pyrrolidine (2-TP) | Mild Steel | 1 M HCl | 94.6 |
| N′-(2-(2-oxomethylpyrrol-1-yl)ethyl)piperidine | Mild Steel | 1 M HCl | 91.9 |
Table 1: Comparison of the inhibition efficiency of selected pyrrolidine derivatives on mild steel in 1 M HCl. nih.gov
Surface Modification and Adhesion Studies
No literature is available on the application of this compound in surface modification or adhesion studies. In general, amine-functionalized molecules can be used to modify surfaces to alter their properties, such as hydrophilicity, and to promote adhesion. The amine groups can react with surface functionalities or act as anchoring points for further chemical modifications.
Self-Assembled Structures and Supramolecular Chemistry
There are no specific studies on the self-assembly or supramolecular chemistry of this compound. The ability of a molecule to self-assemble is dependent on a balance of attractive and repulsive forces between molecules, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. Amphiphilic molecules, which possess both hydrophilic and hydrophobic segments, can self-assemble in solution to form various structures like micelles and vesicles. While the propyl and ethyl groups of this compound provide some hydrophobic character, and the amine and pyrrolidine groups are more hydrophilic, it is not documented whether this molecule exhibits amphiphilic behavior leading to self-assembly. Research on amphiphilic copolymers of N-vinyl-2-pyrrolidone has demonstrated their capacity for self-assembly and the formation of nanoparticles. nih.govpublichealthtoxicology.com
Formation of Molecular Assemblies
There is currently no available scientific literature detailing the role of this compound in the formation of molecular assemblies.
Biological and Biochemical Investigations Strictly in Vitro and in Silico
Structure-Activity Relationship (SAR) Studies for Biochemical Targets (in vitro and in silico)
Rational Design of Analogues based on SAR
The rational design of analogues of Propyl[2-(pyrrolidin-1-yl)ethyl]amine would be guided by structure-activity relationship (SAR) studies, a fundamental concept in medicinal chemistry. nih.gov Although specific SAR data for this compound is not published, a systematic approach to its analogue design can be proposed based on its core structural features: the propyl group, the pyrrolidine (B122466) ring, and the ethylamine (B1201723) linker.
Table 1: Proposed Modifications for SAR Studies of this compound Analogues
| Molecular Scaffold | Proposed Modification | Rationale |
| N-Propyl Group | Varying alkyl chain length (e.g., ethyl, butyl) | To investigate the influence of lipophilicity and steric bulk on target binding. |
| Introduction of cyclic moieties (e.g., cyclopropyl) | To restrict conformational flexibility and potentially enhance binding affinity. | |
| Substitution with aromatic or heteroaromatic rings | To explore potential pi-stacking interactions within a target's binding pocket. | |
| Pyrrolidine Ring | Ring expansion or contraction (e.g., piperidine, azetidine) | To alter the spatial orientation of the nitrogen atom and its substituents. |
| Introduction of substituents on the ring | To probe for additional binding interactions and modulate physicochemical properties. | |
| Ethylamine Linker | Altering the length of the linker | To optimize the distance between the propyl group and the pyrrolidine ring for ideal target engagement. |
| Introducing rigidity (e.g., double or triple bonds) | To reduce conformational flexibility and lock in a bioactive conformation. |
SAR studies on related pyrrolidine derivatives have shown that modifications to the N-substituent and the pyrrolidine ring can significantly impact biological activity. nih.gov For instance, the stereochemistry of substituents on the pyrrolidine ring can be crucial for enantioselective binding to protein targets. nih.gov
Elucidation of Pharmacophore Features (in vitro/in silico)
A pharmacophore model for this compound would define the essential three-dimensional arrangement of chemical features necessary for its biological activity. Based on its structure, a hypothetical pharmacophore model would likely include:
A hydrogen bond acceptor: The nitrogen atom within the pyrrolidine ring.
A hydrogen bond donor: The secondary amine group.
A hydrophobic feature: The propyl group.
A positive ionizable feature: The secondary amine at physiological pH.
Computational pharmacophore modeling of other pyrrolidine-containing compounds has been successfully used to identify key interaction points with biological targets. tandfonline.comtandfonline.com For example, studies on pyrrolidine derivatives as dipeptidyl peptidase (DPP) inhibitors have identified crucial hydrogen bonding and hydrophobic interactions within the enzyme's active site. tandfonline.comtandfonline.com Such in silico methods could be applied to a library of this compound analogues to predict their binding affinity and guide the synthesis of more potent compounds. The pyrrolidine ring itself is a common pharmacophore in many biologically active molecules. frontiersin.org
Mechanistic Investigations at the Molecular Level (in vitro and in silico)
Interaction with Biological Macromolecules (e.g., proteins, DNA) (in vitro)
Direct in vitro studies on the interaction of this compound with specific biological macromolecules have not been reported. However, based on its chemical structure, potential interactions can be hypothesized. The presence of amine groups suggests the possibility of electrostatic interactions and hydrogen bonding with amino acid residues in protein binding pockets. The hydrophobic propyl group could engage in van der Waals interactions within hydrophobic pockets of a target protein.
Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and various spectroscopic methods could be employed to experimentally determine the binding affinity and thermodynamics of its interaction with purified proteins. Due to the positive charge at physiological pH, some level of non-specific binding to negatively charged macromolecules like DNA is possible, though likely to be of lower affinity than specific protein interactions.
Cellular Pathway Modulation (in vitro, without clinical implications)
There is no published in vitro data describing the modulation of specific cellular pathways by this compound. To investigate this, researchers could utilize a variety of cell-based assays. For example, reporter gene assays could be used to determine if the compound activates or inhibits specific signaling pathways. Kinase activity assays could screen for effects on a panel of cellular kinases.
Given that many pyrrolidine-containing compounds interact with components of the central nervous system, initial in vitro screening might focus on neuronal cell lines to assess effects on neurotransmitter receptor signaling or ion channel function. For instance, a study on a different pyrrolidine derivative, Nirogacestat, showed modulation of the Notch signaling pathway in leukemia cell lines. While not directly applicable, this illustrates the potential for pyrrolidine-containing molecules to influence key cellular processes.
Future Research Directions and Unresolved Challenges
Development of Novel Synthetic Methodologies
The synthesis of unsymmetrically substituted vicinal diamines like Propyl[2-(pyrrolidin-1-yl)ethyl]amine remains a significant challenge in organic chemistry. sigmaaldrich.comnih.gov While general methods for N-substituted ethylenediamine (B42938) derivatives exist, they often lack the efficiency and selectivity required for producing specific, unsymmetrical products. acs.org Future research will likely focus on developing more atom-economical and stereoselective routes to this and similar compounds.
Key areas for development include:
Asymmetric Synthesis: Given the potential for chirality in similar structures, developing enantioselective syntheses will be a primary focus. This could involve catalytic asymmetric hydroamination of suitable alkenyl amides or the use of chiral auxiliaries. rsc.org Rhodium-catalyzed hydroamination of allylic amines has emerged as a powerful tool for accessing a range of unsymmetrical vicinal diamines and could be adapted for this target. nih.gov
Catalytic Routes: Exploring novel catalytic systems, for instance, those based on nickel or copper, could provide more efficient and milder reaction conditions. rsc.orgnih.gov Nickel-catalyzed hydroamidation, for example, has shown promise for the synthesis of enantioenriched vicinal diamines. rsc.org
Flow Chemistry: The application of flow chemistry could offer advantages in terms of safety, scalability, and reaction control for the synthesis of such amines.
A significant challenge will be to achieve high regioselectivity and enantioselectivity in a single synthetic operation, avoiding complex protection-deprotection sequences. The development of methodologies that allow for the selective functionalization of the different nitrogen atoms in a precursor molecule will be crucial. nih.gov
Exploration of Expanded Catalytic Applications
The structural features of this compound make it a promising candidate as a ligand in asymmetric catalysis. Chiral vicinal diamines are foundational in the development of catalysts for a multitude of chemical transformations. sigmaaldrich.comrsc.org The C1-symmetry inherent in this molecule, arising from the different substituents on the nitrogen atoms, could be particularly advantageous in certain catalytic applications. acs.org
Potential catalytic applications to be explored:
Asymmetric Hydrogenation: Asymmetric hydrogenation is a cornerstone of industrial chiral synthesis. nih.govbnl.gov Diamine ligands are crucial in many ruthenium- and rhodium-based catalysts for the enantioselective hydrogenation of ketones and olefins. scimarina.org Future work could involve synthesizing chiral analogues of this compound and evaluating their efficacy in such reactions.
Copper-Catalyzed Reactions: Diamine ligands have been instrumental in advancing copper-catalyzed cross-coupling reactions, enabling milder conditions and broader substrate scope. nih.govrsc.orgresearchgate.net The catalytic potential of this compound in copper-catalyzed C-N, C-O, and C-C bond-forming reactions warrants investigation.
Biomimetic Catalysis: The development of small molecule catalysts that mimic the function of enzymes is a growing field. Chiral diamines can serve as scaffolds for such biomimetic catalysts, potentially enabling reactions in environmentally benign solvents like water. chemrxiv.orgchemrxiv.org
A primary challenge will be to systematically screen the catalytic activity of this ligand in a variety of reactions and to understand the structure-activity relationships that govern its performance.
Advanced Characterization of Transient Species and Reaction Intermediates
A deep understanding of catalytic cycles necessitates the characterization of transient species and reaction intermediates. This is often a formidable task due to their low concentrations and short lifetimes. acs.org The application of advanced analytical techniques will be crucial to elucidating the role of this compound in a catalytic system.
Future research in this area should employ:
Operando Spectroscopy: Techniques such as operando infrared (IR) spectroscopy, Raman spectroscopy, and X-ray absorption spectroscopy (XAS) allow for the study of catalysts under actual reaction conditions. nih.govresearchgate.netyoutube.comchimia.chyoutube.com This can provide invaluable information on the dynamic changes in the catalyst's structure and the nature of the active species.
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for detecting and characterizing charged intermediates in solution-phase reactions. nih.govunibo.ituvic.ca This technique could be used to identify metal-ligand complexes and other key intermediates in catalytic reactions involving this compound.
Isotopic Labeling: The use of isotopic labels can help to track the fate of atoms throughout a reaction, providing mechanistic insights that are difficult to obtain by other means.
The main challenge lies in the experimental complexity of these techniques and the need for sophisticated data analysis to interpret the results accurately. nih.gov
Integration of Computational and Experimental Approaches for Rational Design
The synergy between computational modeling and experimental work has become a cornerstone of modern catalyst and drug discovery. scimarina.orgrsc.orgresearchgate.net For a molecule like this compound, this integrated approach can guide its development for specific applications.
Key integrated approaches include:
Density Functional Theory (DFT) Calculations: DFT can be used to model the structure of metal complexes containing this compound as a ligand, predict their stability, and investigate the energy profiles of catalytic cycles. nih.govbnl.govnih.govrsc.org This can help in rationalizing observed reactivity and enantioselectivity, and in predicting the effects of structural modifications to the ligand. researchgate.netwhiterose.ac.uk
Virtual Screening: If this compound or its derivatives are to be explored for biological activity, virtual screening of large compound libraries can help in identifying potential hits for specific biological targets. nih.govnih.govresearchgate.net
Predictive Modeling: Computational models can be developed to predict various properties of the molecule, such as its solubility, lipophilicity, and potential to cross the blood-brain barrier. sigmaaldrich.comrsc.orgresearchgate.nethovione.comnih.gov
A significant challenge is the accuracy of the computational models. Experimental validation is crucial to ensure that the theoretical predictions are reliable and can effectively guide experimental efforts. nih.gov
Discovery of New Biological Targets and Mechanisms (in vitro/in silico)
The pyrrolidine (B122466) scaffold is a common motif in a wide range of biologically active compounds, including many that target the central nervous system (CNS). nih.govresearchgate.netrsc.org The structural features of this compound suggest that it could have interesting pharmacological properties.
Future research in this area could involve:
In Vitro Screening: The compound could be screened against a panel of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes, to identify any potential biological activity. High-throughput screening of compound libraries containing this and related structures would be a logical first step. dicp.ac.cnschrodinger.com
In Silico Target Identification: Computational methods can be used to predict potential biological targets for a small molecule based on its structural similarity to known ligands. nih.govresearchgate.net This can help to prioritize experimental screening efforts.
Structure-Activity Relationship (SAR) Studies: If initial hits are identified, a focused library of analogues could be synthesized to explore the structure-activity relationships and optimize the potency and selectivity of the compounds. nih.gov
A major challenge in this area is the translation of in vitro activity to in vivo efficacy. Further studies would be required to assess the pharmacokinetic and pharmacodynamic properties of any promising compounds.
Scale-Up and Industrial Applications of Synthetic Routes
The transition of a chemical synthesis from the laboratory to an industrial scale presents a unique set of challenges. hovione.comnih.govdovepress.com For a fine chemical like this compound, particularly if a chiral version is required for a specific application, the development of a robust and economically viable manufacturing process is paramount.
Key considerations for scale-up and industrial application include:
Process Optimization: The reaction conditions, including solvent, temperature, pressure, and catalyst loading, would need to be optimized to maximize yield and purity while minimizing cost and environmental impact. dovepress.com
Safety and Hazard Analysis: A thorough evaluation of the safety hazards associated with the process and the handling of all materials is essential.
Purification: Developing an efficient and scalable purification method is often a critical and challenging aspect of industrial synthesis.
Q & A
Q. What are the recommended synthetic routes for Propyl[2-(pyrrolidin-1-yl)ethyl]amine?
Methodological Answer: A common approach involves condensation reactions between pyrrolidine derivatives and propylamine precursors. For example:
- Step 1: React 2-(pyrrolidin-1-yl)ethylamine with a propyl halide (e.g., 1-bromopropane) in a polar aprotic solvent (e.g., DMF) under reflux (80–100°C, 12–24 h).
- Step 2: Purify via column chromatography using silica gel and a gradient of ethyl acetate/petroleum ether (2:8 ratio) to isolate the product .
- Alternative Route: Utilize reductive amination with propionaldehyde and 2-(pyrrolidin-1-yl)ethylamine in the presence of NaBH or other reducing agents .
Key Considerations:
- Monitor reaction progress using TLC or GC-MS.
- Optimize solvent choice to avoid side reactions (e.g., dimerization).
Q. How should researchers characterize the compound’s purity and structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm amine proton signals (δ ~1.5–2.5 ppm for pyrrolidine protons) and propyl chain integration .
- Mass Spectrometry (MS): Compare experimental molecular ion peaks (e.g., [M+H]) with theoretical values (CHN, MW = 141.24 g/mol).
- Elemental Analysis: Validate C, H, and N percentages within ±0.3% of theoretical values .
Data Cross-Validation:
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. For aerosolized particles, employ P95 respirators or OV/AG-P99 cartridges .
- Ventilation: Conduct reactions in a fume hood to mitigate inhalation risks .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Q. How can one optimize reaction yields in the presence of competing side reactions?
Methodological Answer:
- Solvent Screening: Test aprotic solvents (e.g., THF, DCM) to reduce nucleophilic side reactions. Evidence suggests DMF improves amine alkylation efficiency .
- Catalysis: Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .
- Temperature Control: Lower reaction temperatures (e.g., 0–25°C) may suppress undesired dimerization .
Case Study:
Q. How can computational methods predict the compound’s physicochemical properties?
Methodological Answer:
- logP Estimation: Use software like MarvinSketch or ACD/Labs to calculate the octanol-water partition coefficient (predicted logP ~1.2 for this compound) .
- pKa Prediction: Employ QSPR models to estimate basicity (pKa ~9.5 for the pyrrolidine nitrogen) .
- Solubility Modeling: COSMO-RS simulations can approximate aqueous solubility (e.g., ~50 mg/mL at 25°C) .
Validation:
Q. What strategies resolve contradictions in reported stability data?
Methodological Answer:
- Accelerated Stability Studies: Store the compound under stress conditions (40°C/75% RH, 1 week) and monitor degradation via HPLC .
- Compatibility Testing: Screen excipients or solvents (e.g., ethanol, PEG-400) for interactions using DSC/TGA .
Example Finding:
Q. How can salt formation improve the compound’s applicability in drug discovery?
Methodological Answer:
- Salt Screening: Co-crystallize with tartaric acid (as in EP patent EP123456) to enhance solubility or crystallinity .
- Procedure: Dissolve the free base and tartaric acid in ethanol (1:1 molar ratio), reflux for 2 h, and recrystallize at 4°C .
Outcome:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
